4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid: is a chemical compound characterized by its trifluoromethyl group and nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the nitration of a methoxy-substituted pyrazole followed by trifluoromethylation and subsequent carboxylation.
Industrial Production Methods
In an industrial setting, the production process would be optimized for scale and efficiency. This might involve continuous flow chemistry to ensure consistent quality and yield. The use of catalysts and specific reaction conditions would be tailored to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the nitro group to other oxidation states.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: : Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso compounds, nitrites, and nitrates.
Reduction: : Amines and amides.
Substitution: : Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of trifluoromethyl groups on biological systems.
Medicine: : Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: : Use in material science for developing new materials with unique properties.
Mechanism of Action
The exact mechanism by which 4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid exerts its effects would depend on its specific application. For instance, in pharmaceutical research, it might interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid: can be compared to other trifluoromethyl-substituted compounds and nitro-substituted pyrazoles. Its uniqueness lies in the combination of these functional groups, which can impart distinct chemical and physical properties.
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
4,4,4-Trifluoro-1-butanol
These compounds share the trifluoromethyl group but differ in their core structures and substituents, leading to different reactivity and applications.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O5/c1-19-7-4(14(17)18)3-13(12-7)5(2-6(15)16)8(9,10)11/h3,5H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZEEWLPQTWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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